![molecular formula C10H8N4 B2745999 [1,2,4]三唑并[4,3-a]喹啉-1-胺 CAS No. 41569-09-9](/img/structure/B2745999.png)

[1,2,4]三唑并[4,3-a]喹啉-1-胺

描述

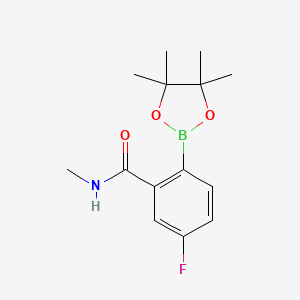

“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .科学研究应用

Antiviral Activity

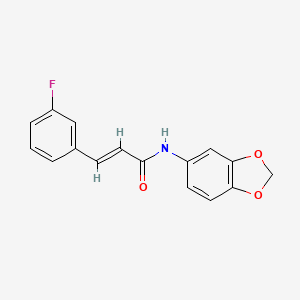

[1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives have been synthesized and evaluated for their antiviral properties. Specifically, compound 8b demonstrated promising antiviral activity against certain viruses. Researchers have used plaque-reduction assays to assess the efficacy of these compounds against viral infections .

Antimicrobial Properties

The same [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives were also investigated for their antimicrobial potential. Notably, compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities. The agar diffusion method was employed to evaluate their effectiveness against various pathogenic organisms .

Fused Triazoles as Antimicrobial Agents

Combining the antimicrobial properties of quinoxalines and the triazole moiety, researchers explored [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives containing piperazine or piperidine subunits. These modifications aimed to enhance the compound’s antimicrobial activity .

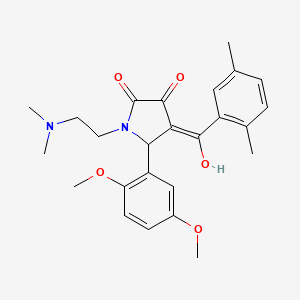

Thioamide Group Modification

To increase the bioactivity of [1,2,4]Triazolo[4,3-a]quinolin-1-amine as antiviral agents, researchers introduced a thioamide group. Compounds 8a and 8b were designed and synthesized for this purpose .

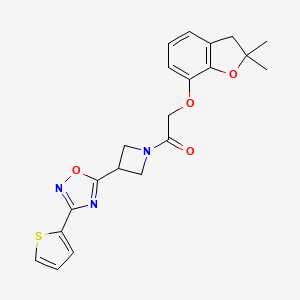

Incorporating [1,3,4]-Oxadiazole Subunits

The addition of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]Triazolo[4,3-a]quinolin-1-amine ring further enhanced its antimicrobial activity. This structural modification has been explored in the quest for effective antimicrobial agents .

Potential Therapeutic Targets

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives may play a role in modulating these targets .

作用机制

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .

Mode of Action

[1,2,4]Triazolo[4,3-a]quinolin-1-amine interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the druggability of new compounds .

Result of Action

The interaction of [1,2,4]Triazolo[4,3-a]quinolin-1-amine with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinolin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUFOJZIEINWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]quinolin-1-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)